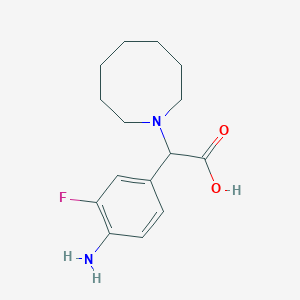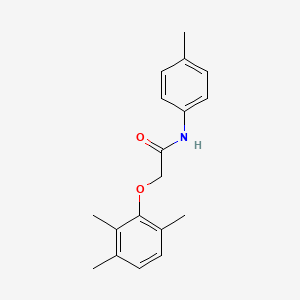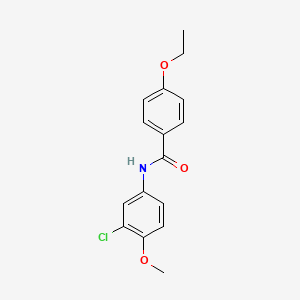![molecular formula C14H24N4O3S B5641251 N-[(3R,4S)-1-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-propylpyrrolidin-3-yl]methanesulfonamide](/img/structure/B5641251.png)
N-[(3R,4S)-1-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-propylpyrrolidin-3-yl]methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3R,4S)-1-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-propylpyrrolidin-3-yl]methanesulfonamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmaceuticals. This compound features a unique structure that includes a cyclopropyl group, an oxadiazole ring, and a pyrrolidine ring, making it an interesting subject for chemical research and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3R,4S)-1-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-propylpyrrolidin-3-yl]methanesulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as using a dehydrating agent.
Synthesis of the pyrrolidine ring: This step involves the construction of the pyrrolidine ring, which can be done through various methods, including cyclization reactions.
Coupling reactions: The final step involves coupling the oxadiazole and pyrrolidine intermediates to form the desired compound. This step may require the use of coupling reagents and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(3R,4S)-1-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-propylpyrrolidin-3-yl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used in studies to understand its interaction with biological systems, including its pharmacokinetics and pharmacodynamics.
Industrial Applications: The compound may have applications in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism by which N-[(3R,4S)-1-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-propylpyrrolidin-3-yl]methanesulfonamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
2-Hydroxy-2-methylpropiophenone: A photoinitiator used in polymerization.
Steviol glycosides: Natural sweeteners derived from the Stevia plant.
Uniqueness
N-[(3R,4S)-1-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-propylpyrrolidin-3-yl]methanesulfonamide is unique due to its combination of a cyclopropyl group, an oxadiazole ring, and a pyrrolidine ring. This combination of structural features is not commonly found in other compounds, making it a valuable subject for further research and development.
Eigenschaften
IUPAC Name |
N-[(3R,4S)-1-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-propylpyrrolidin-3-yl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O3S/c1-3-4-11-7-18(8-12(11)17-22(2,19)20)9-13-15-14(16-21-13)10-5-6-10/h10-12,17H,3-9H2,1-2H3/t11-,12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JINMAUYCWWMADF-RYUDHWBXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CC1NS(=O)(=O)C)CC2=NC(=NO2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H]1CN(C[C@@H]1NS(=O)(=O)C)CC2=NC(=NO2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(1R,5R)-N,N-dimethyl-6-(2-propan-2-yl-1,3-thiazole-4-carbonyl)-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5641177.png)


![3-(2,6-dichlorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5641191.png)
![N'-[(3S*,4R*)-4-isopropyl-1-(pyridin-2-ylacetyl)pyrrolidin-3-yl]-N,N-dimethylsulfamide](/img/structure/B5641200.png)
![Ethyl 3-[(2-fluorophenyl)methyl]-1-[2-[methyl(pyridin-3-ylmethyl)amino]acetyl]piperidine-3-carboxylate](/img/structure/B5641209.png)
![8-{[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5641213.png)
![N,5,7-trimethyl-N-[(5-propyl-1H-pyrazol-3-yl)methyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5641225.png)

![N-methyl-N-[3-(methylthio)benzyl]pyrimidin-4-amine](/img/structure/B5641246.png)


![N-{[4-(methylsulfonyl)-2-morpholinyl]methyl}-2-(2-phenyl-1H-imidazol-1-yl)acetamide](/img/structure/B5641271.png)
![(4-fluoro-2-methoxyphenyl){4-[2-(2-oxopyrrolidin-1-yl)ethyl]piperidin-1-yl}acetic acid](/img/structure/B5641276.png)
